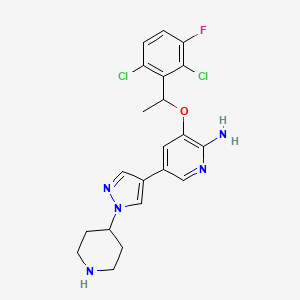

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

Description

Systematic Nomenclature and Alternative Names

The compound is systematically named (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]pyridin-2-amine according to IUPAC rules. This nomenclature reflects its stereochemistry at the chiral center, the ethoxy linker substituted with a 2,6-dichloro-3-fluorophenyl group, and the pyridin-2-amine core linked to a piperidinyl-pyrazole moiety.

Alternative names include:

- Crizotinib (generic name, approved by the FDA)

- Xalkori (brand name)

- (±)-PF-02341066 (racemic form)

- 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (non-stereospecific designation)

The racemic form is designated as rac-crizotinib , while the (S)-enantiomer is identified under CAS RN 1374356-45-2.

Registry Numbers and Identifiers

Key identifiers include:

Molecular Classification

Crizotinib belongs to the aminopyridine class of small-molecule kinase inhibitors. Its structural features include:

- Pyridine ring : Serves as the central scaffold with an amine group at position 2.

- Ethoxy linker : Connects the pyridine core to a 2,6-dichloro-3-fluorophenyl group, conferring stereochemical specificity.

- Piperidinyl-pyrazole moiety : Attached at position 5 of the pyridine ring, critical for kinase binding.

The compound targets tyrosine kinases , including anaplastic lymphoma kinase (ALK), ROS1, and c-MET. Its mechanism involves competitive inhibition of ATP-binding pockets, disrupting oncogenic signaling pathways.

Historical Development Context

Crizotinib was developed by Pfizer as part of efforts to target c-MET, a receptor tyrosine kinase implicated in tumor growth. During preclinical studies, its efficacy against ALK fusion proteins—particularly EML4-ALK in non-small cell lung cancer (NSCLC)—was serendipitously discovered. Key milestones include:

- 2007 : Identification of ALK rearrangements in NSCLC and initiation of clinical trials.

- 2011 : Accelerated FDA approval for ALK-positive NSCLC, marking the first therapy targeting this genetic subtype.

- 2016 : Expanded FDA approval for ROS1-positive NSCLC.

Synthetic routes, such as the Suzuki coupling method described in patent US9604966B2, enabled large-scale production. The compound’s development exemplifies structure-based drug design, optimizing binding to ALK’s kinase domain while minimizing off-target effects.

Properties

IUPAC Name |

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469200, DTXSID30870379 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_50119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877400-66-3 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Key Synthetic Steps and Conditions

Stepwise Synthesis and Optimization

Mitsunobu Etherification

The initial step involves coupling 5-bromo-3-hydroxy-2-(tert-butyloxycarbonylamino)pyridine with (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol under Mitsunobu conditions. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitate the ether bond formation at 0°C, progressing to room temperature over 6 hours. This step achieves a 91.5% yield, with recrystallization from ethanol yielding a white solid.

Critical Parameters :

Suzuki-Miyaura Coupling

The bromopyridine intermediate undergoes cross-coupling with 1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl boronic acid. Palladium bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) catalyzes the reaction in a dimethylformamide (DMF)/water mixture at 60°C under nitrogen. Sodium carbonate acts as a base, achieving a 91.8% yield after extraction with methyl tert-butyl ether.

Catalyst Optimization :

Deprotection of Boc Groups

Hydrochloric acid in ethanol (4 M) cleaves the Boc groups from the coupled product at room temperature. The reaction is quenched with aqueous NaOH (pH >9), and the product is extracted into dichloromethane. This step yields 95.4% of the deprotected amine, with enantiomeric excess (ee) >99.9%.

Acid Selection :

-

HCl vs. TFA : HCl in ethanol avoids carbamate reformation, observed with trifluoroacetic acid (TFA).

Industrial-Scale Production

Continuous Flow Synthesis

Patent WO2014203177A1 discloses a scalable method using continuous flow reactors for the final coupling step. Key advantages include:

Amorphous Form Preparation

The amorphous form, critical for bioavailability, is produced by:

-

Distilling 75% of the solvent (dichloromethane/dioxane) under vacuum at 35°C.

-

Cooling to 15°C and stirring for 2 hours to induce nucleation.

-

Washing with chilled deionized water to remove residual HCl.

Characterization Data :

-

IR Peaks : 3470 cm⁻¹ (N-H stretch), 1252 cm⁻¹ (C-O ether), 740 cm⁻¹ (C-Cl).

-

TGA : <2% weight loss up to 170°C, confirming low volatiles.

Analytical and Process Validation

NMR Spectroscopy

1H NMR (400 MHz, CDCl₃) of intermediates confirms structural integrity:

Chromatographic Purity

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrazole rings.

Reduction: Reduction reactions could be used to modify the functional groups attached to the pyridine ring.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-(2,6-dichlorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

- 3-(1-(2,6-difluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

Uniqueness

The presence of both chlorine and fluorine atoms in the 2,6-dichloro-3-fluorophenyl group makes this compound unique. These halogen atoms can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness as a therapeutic agent.

Biological Activity

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, also known by its CAS number 877399-52-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 450.34 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a crucial role in the regulation of cellular processes such as proliferation, differentiation, and metabolism. Inhibition of these enzymes can lead to therapeutic effects in various diseases, particularly cancers.

Key Mechanisms:

- Inhibition of c-MET and ALK : The compound has shown efficacy in inhibiting mesenchymal-epithelial transition factor (c-MET) and anaplastic lymphoma kinase (ALK), both of which are implicated in tumorigenesis.

- Cell Cycle Regulation : By interfering with signaling pathways regulated by tyrosine kinases, the compound can induce cell cycle arrest in cancer cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anti-cancer properties. Below are summarized findings from various studies:

Case Studies

- Lung Cancer Treatment : In a clinical trial involving patients with non-small cell lung cancer (NSCLC), the administration of this compound resulted in significant tumor reduction in patients with c-MET overexpression. The trial highlighted the compound's potential as a targeted therapy for specific cancer subtypes.

- Combination Therapy : A study explored the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced anti-tumor activity compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes.

Safety and Toxicology

While the therapeutic potential is promising, safety profiles must be considered. The compound has been associated with several adverse effects, primarily related to its mechanism of action:

- Skin Irritation : Contact with skin can cause irritation.

- Eye Damage : Exposure can lead to serious eye irritation.

Precautionary measures should be taken during handling to minimize these risks.

Q & A

Q. What are the recommended synthetic routes for 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core template. Key steps include:

- Condensation reactions to introduce the 2,6-dichloro-3-fluorophenyl ethoxy group via nucleophilic substitution .

- Coupling reactions (e.g., Suzuki-Miyaura) to attach the piperidin-4-yl-pyrazole moiety, requiring palladium catalysts and optimized ligand systems .

- Critical parameters :

- Temperature control : Reactions involving fluorophenyl groups often require low temperatures (e.g., 35°C) to minimize side reactions .

- Catalyst selection : Copper(I) bromide or cesium carbonate improves coupling efficiency in heterocyclic systems .

- Purification : Column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis, and which spectroscopic/analytical techniques are most effective?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm; pyrazole C-4 carbon at ~150 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., dihedral angles between pyridine and pyrazole planes <10°) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound, particularly focusing on the role of the 2,6-dichloro-3-fluorophenyl and piperidin-4-yl groups?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents:

- Biological Assays :

- Use kinase inhibition panels (e.g., Ambit Screen) to identify selectivity profiles .

- Compare IC₅₀ values in cell-based vs. enzymatic assays to differentiate membrane permeability vs. intrinsic activity .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assay systems?

Methodological Answer:

- Assay Validation :

- Include positive controls (e.g., staurosporine for kinase assays) to normalize inter-laboratory variability .

- Test in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to confirm target specificity .

- Data Triangulation :

- Cross-reference enzyme inhibition data with cellular thermal shift assays (CETSA) to verify target engagement .

- Use molecular dynamics simulations to rationalize discrepancies (e.g., conformational flexibility in binding pockets) .

Q. What methodologies are recommended for studying the compound’s interaction with potential enzymatic targets, such as kinases or GPCRs?

Methodological Answer:

- Kinase Profiling :

- Radioisotope-based assays (³³P-ATP) for measuring inhibition of autophosphorylation .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for high-affinity targets (KD < 100 nM) .

- GPCR Studies :

- β-arrestin recruitment assays (e.g., BRET/TR-FRET) to assess functional antagonism .

- Cryo-EM or X-ray co-crystallography to map interactions with transmembrane helices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.